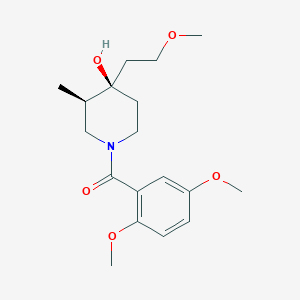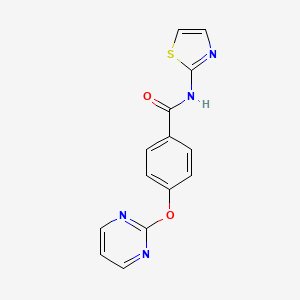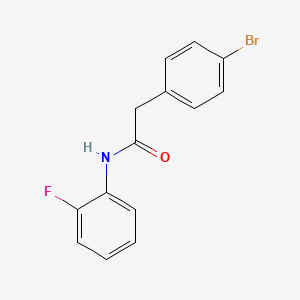
3-(3,4-二甲苯基)-2-苯基-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinones are a class of heterocyclic aromatic organic compounds that exhibit a wide range of biological and chemical properties. The compound 3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone is part of this family, known for its diverse chemical reactions and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage or side effects.
Synthesis Analysis
The synthesis of quinazolinones involves cyclization reactions and modifications to introduce various substituents into the quinazolinone nucleus. For example, the synthesis of 4-substituted 3,4-dihydro-2(1H)-quinazolinones includes polyphosphoric acid-induced cyclization with carboxylic acids to achieve modification at the 4-position of the quinazolinone skeleton. Starting materials such as 1-(3,4-dimethoxyphenyl)-3-phenylurea are prepared from the phenylisocyanate and 3,4-dimethoxyaniline (Ivanov et al., 2006).
Molecular Structure Analysis
Quinazolinones can exhibit various molecular conformations and packing in the solid state, influenced by their molecular structure. For instance, the crystal structure analysis of related quinazolinone compounds has revealed staggered conformation with the quinazoline fragment and the phenyl ring in an anti-arrangement, and molecules are associated in dimers through hydrogen bonds (Quevedo et al., 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated on nitrogen and in the 2-methyl group, reacting with electrophiles to give substituted derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as their solid-state fluorescence and selective metal-ion-sensor properties, can vary depending on their molecular structure. For example, 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone shows intense fluorescence in solution and selectively detects Zn(2+) and Cd(2+) ions in dimethyl formamide (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity and potential biological activities, are subjects of ongoing research. Studies have shown that modifications on the quinazolinone ring, such as the introduction of methoxy groups or changes at the 3-position, can significantly affect their biological activity, including hypolipidemic activities (Kurogi et al., 1996).
科学研究应用
合成和化学性质
4(3H)-喹唑啉酮的合成方法近年来取得了很大进展,由于其抗疟疾、抗肿瘤、抗惊厥、杀菌、抗微生物和抗炎特性,在各个领域显示出广泛的适用性。这些化合物是通过新的途径和策略合成的,增强了它们在科学研究中的实用性 (Lin He et al., 2014)。此外,还报道了基于邻位-CH3/CD3识别不对称合成同位异构体的技术,提供了高对映体和非对映体纯度,这对详细的结构和功能研究至关重要 (Shotaro Miwa et al., 2022)。
传感器开发
喹唑啉酮衍生物已被用于开发荧光化学传感器,特别是用于检测 Fe3+ 离子。这些传感器通过阻断喹唑啉酮衍生物的分子内质子转移反应来操作,为金属离子检测提供了一种灵敏且选择性的方法 (Xiaobing Zhang et al., 2007)。另一项研究证明了 2-(2-羟基苯基)-4(3H)-喹唑啉酮的多晶型固态荧光,表明其作为选择性金属离子传感器的潜力,特别是对于 Zn2+ 和 Cd2+ 离子 (S. P. Anthony, 2012)。
缓蚀
研究已发现新型喹唑啉酮衍生物是酸性介质中低碳钢的有效缓蚀剂,展示了喹唑啉酮衍生物超越生物应用的化学多功能性。这些研究采用电化学方法、表面分析和计算方法来了解抑制机制,揭示了金属表面上保护层的形成 (N. Errahmany et al., 2020)。
生物活性
喹唑啉酮衍生物已被合成并评估其抗炎活性,一些化合物与标准药物相比显示出有希望的结果,因此表明它们在医学研究中的潜力 (P. Rani et al., 2002)。此外,喹唑啉酮衍生物的合成和结构分析有助于更好地了解它们的物理和化学性质,这对它们在各个科学领域的应用至关重要 (Rodolfo Quevedo et al., 2017)。
作用机制
未来方向
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-15-12-13-18(14-16(15)2)24-21(17-8-4-3-5-9-17)23-20-11-7-6-10-19(20)22(24)25/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLQYPEOXHHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)


![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)
![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)